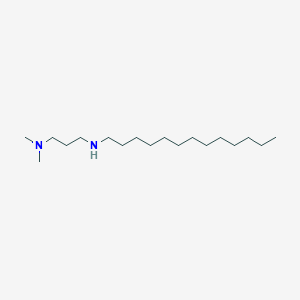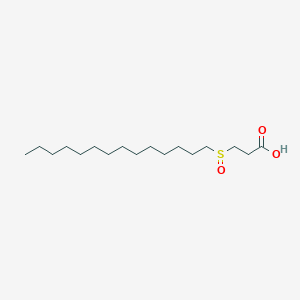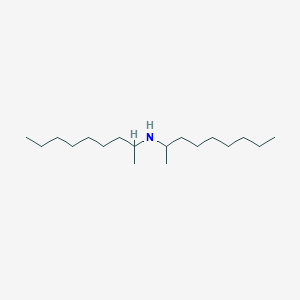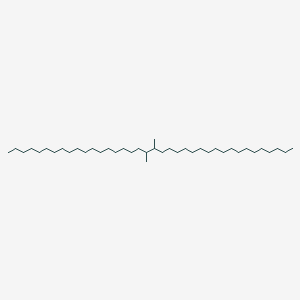
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride is an organic compound with a unique structure that includes a sulfonyl group and a prop-2-ynyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride typically involves the reaction of 4-prop-2-ynylsulfonylbenzaldehyde with ethanamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in different fields of research and industry .
Applications De Recherche Scientifique
2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The prop-2-ynyl group can participate in click chemistry reactions, enabling the compound to be used as a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar structure but with a nitro group instead of a sulfonyl group.
2-(Methylsulfonyl)ethanamine;hydrochloride: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
143130-81-8 |
|---|---|
Formule moléculaire |
C11H14ClNO2S |
Poids moléculaire |
259.75 g/mol |
Nom IUPAC |
2-(4-prop-2-ynylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13NO2S.ClH/c1-2-9-15(13,14)11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H |
Clé InChI |
HZJYWYFNQZVLJW-UHFFFAOYSA-N |
SMILES canonique |
C#CCS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
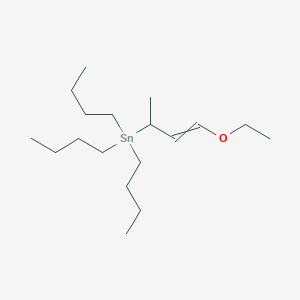
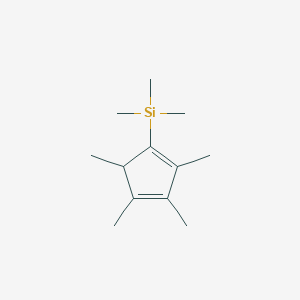
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

